6-Chloro-3-methoxypyridazine-4-carboxamide
Description
Significance of Pyridazine (B1198779) Core Structures in Bioactive Molecule Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key building block in medicinal chemistry. researchgate.net Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of new drugs. hilarispublisher.com The pyridazine structure is found in a number of herbicides and several approved pharmaceutical drugs, highlighting its versatility. researchgate.net
Researchers have extensively utilized the pyridazine scaffold to develop compounds with a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.gov The inherent polarity of the pyridazine ring can also confer advantageous properties in drug development, such as reduced lipophilicity and lower potential for inhibition of cytochrome P450 enzymes. hilarispublisher.com Several pyridazine-based drugs are on the market, and numerous others are in clinical development, underscoring the scaffold's promise in creating effective therapeutic agents. sigmaaldrich.com
The biological significance of pyridazine derivatives is vast, with different substitutions on the core ring leading to a wide range of activities. For instance, compounds containing the pyridazine moiety have been investigated as inhibitors of various enzymes and receptors, playing a role in the treatment of cancer and cardiovascular diseases. nih.gov The ability to easily functionalize the pyridazine ring allows chemists to fine-tune the properties of a molecule to optimize its biological activity. nih.gov
Overview of Carboxamide Functionalities in Chemical Research
The carboxamide group is one of the most prevalent functional groups in pharmaceuticals and biologically active compounds. Its importance stems from its ability to form stable and conformationally constrained structures, and its capacity to act as both a hydrogen bond donor and acceptor. This allows for strong and specific interactions with biological targets such as proteins and enzymes.
The amide bond is fundamental to the structure of peptides and proteins. In medicinal chemistry, the carboxamide functionality is considered a key pharmacophore and is present in a wide range of drugs, from treatments for hypertension to anticancer agents. google.com Its stability and the planarity of the amide bond help to provide a rigid scaffold, which is often crucial for optimal binding to a biological target. google.com The incorporation of a carboxamide group can also influence a molecule's pharmacokinetic properties, such as solubility and cell permeability. sigmaaldrich.com
Contextualization of 6-Chloro-3-methoxypyridazine-4-carboxamide within Pyridazine Derivatives Research
While extensive research on the specific compound this compound is not widely published, its structure suggests it is an intermediate or a target molecule in the broader field of pyridazine derivative research. The synthesis of its direct precursor, 6-methoxypyridazine-3-carboxylic acid, has been documented, involving the methoxylation of 6-chloropyridazine-3-carboxylic acid. mdpi.com This indicates a clear synthetic pathway to the target carboxamide.
The study of pyridazine and other nitrogen-containing heterocycles has a rich history. The first pyridazine was prepared by Emil Fischer in the late 19th century. researchgate.net Since then, the development of synthetic methodologies for pyridazines has expanded significantly, allowing for the creation of a vast library of derivatives.
An important historical example of a bioactive pyridazine is minaprine (B1677143), an atypical antidepressant. hilarispublisher.com The synthesis of minaprine utilized 3-Chloro-6-methoxypyridazine (B157567) as a key intermediate. This historical context demonstrates the long-standing interest in substituted pyridazines as a source of new therapeutic agents. The research into such compounds has paved the way for the exploration of more complex derivatives like this compound.
Current research continues to explore the potential of substituted pyridazine carboxamides in various therapeutic areas. A significant focus is on the development of novel anticancer agents. For example, various pyridazine derivatives are being investigated as inhibitors of protein kinases, which are crucial targets in oncology. The pyridazine scaffold is often used as a core framework in these inhibitors, with the carboxamide group providing a key interaction point with the target enzyme.
Another active area of research is in the development of new antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for new classes of drugs. Pyridazine derivatives have shown promise as antibacterial and antifungal agents. nih.govnih.gov The specific substitution pattern on the pyridazine ring is critical for determining the antimicrobial spectrum and potency.
Furthermore, research into pyridazine carboxamides extends to other areas, including the treatment of inflammatory diseases and neurological disorders. The versatility of the pyridazine scaffold allows for the design of molecules that can target a wide range of biological pathways. nih.govnih.gov The continued exploration of compounds like this compound and its analogs is likely to yield new insights and potential therapeutic leads.
Compound Data
| Compound Name | Structure |
| This compound | |
| Pyridazine | |
| Minaprine | |
| 6-methoxypyridazine-3-carboxylic acid | |
| 3-Chloro-6-methoxypyridazine | |
| 6-Chloropyridazine-3-carboxamide |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methoxypyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6-3(5(8)11)2-4(7)9-10-6/h2H,1H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNILXXZARXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494819 | |
| Record name | 6-Chloro-3-methoxypyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34127-26-9 | |
| Record name | 6-Chloro-3-methoxypyridazine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 3 Methoxypyridazine 4 Carboxamide and Its Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ox.ac.uk For 6-Chloro-3-methoxypyridazine-4-carboxamide, several key disconnections can be identified. The primary disconnections involve the bonds connecting the functional groups to the pyridazine (B1198779) core: the amide C-N bond, the C-Cl bond of the chloro substituent, and the C-O bond of the methoxy (B1213986) group.
Further disconnection of the pyridazine ring itself typically leads to acyclic precursors. A common strategy for forming the pyridazine ring is the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648). This suggests that a key intermediate could be a suitably substituted 1,4-dicarbonyl species. The strategic selection of synthons—idealized fragments resulting from these disconnections—and their real-world chemical equivalents is fundamental to designing a successful synthesis. ox.ac.uk
Classical Synthetic Approaches to Pyridazine Carboxamides
Traditional methods for synthesizing pyridazine carboxamides often rely on multi-step sequences starting from established pyridazine or other heterocyclic precursors. These methods prioritize reliability and yield, often involving well-understood, though sometimes harsh, reaction conditions.
The construction of substituted pyridazines frequently begins with a pre-formed pyridazine ring, which is then functionalized. A relevant example is the synthesis starting from methyl 6-chloropyridazine-3-carboxylate. clockss.org This key intermediate can be prepared via a six-step process from ethyl levulinate, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination. researchgate.net
A critical transformation for obtaining the target molecule is the formation of the carboxamide group. Treating a precursor like methyl 6-chloro-3-pyridazinecarboxylate with methanolic ammonia (B1221849) can yield the corresponding 6-chloro-3-pyridazinecarboxamide almost quantitatively. clockss.org This amide can then serve as a direct precursor to the final product through subsequent methoxylation.
Alternatively, syntheses can start from pyridine (B92270) derivatives, which are then converted into the pyridazine ring system. mdpi.com For instance, pyridine-2,6-dicarbonyl dichloride can be used to prepare pyridine carboxamides, demonstrating a classical method for installing the carboxamide functionality. mdpi.com
A general pathway involves:
Formation of the Pyridazine Core : Cyclization reactions, such as reacting a dicarbonyl compound with hydrazine, are common. liberty.edu
Introduction of the Carboxamide Group : This can be achieved by ammonolysis of a corresponding ester. For example, methyl 6-chloro-3-pyridazinecarboxylate reacts with ammonia to form 6-chloro-3-pyridazinecarboxamide. clockss.org
Functional Group Interconversion : The chlorine atom on the pyridazine ring can be substituted with a methoxy group via nucleophilic aromatic substitution.
Achieving high yields and selectivity is paramount in multi-step syntheses. The optimization of reaction parameters such as solvent, temperature, catalyst, and reaction time is crucial. For instance, the reaction of methyl 6-chloro-3-pyridazinecarboxylate with butylamine (B146782) can result in a complex mixture of products; however, by carefully controlling the conditions (e.g., neat, reflux for 16 hours), the desired N-butyl-6-butylamino-3-pyridazinecarboxamide can be obtained in high yield (84%). clockss.org
In the synthesis of 3-amino-6-arylpyridazines via Suzuki coupling, optimization of the catalyst, ligand, and base was found to be critical. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net For example, the amination of 3,6-dichloropyridazine (B152260) with aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation proceeded rapidly and in good yield. researchgate.net
The table below summarizes the optimization of Suzuki coupling conditions for a model reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 60 |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| 4 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 92 |
| 5 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 95 |
This table is illustrative, based on findings for optimizing Suzuki coupling reactions of 3-amino-6-chloropyridazine (B20888). researchgate.net
Modern Synthetic Strategies
Contemporary approaches to pyridazine synthesis often incorporate advanced catalytic systems and adhere to the principles of green chemistry to enhance efficiency and sustainability.
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyridazines. beilstein-journals.orgusherbrooke.coop Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly powerful for creating carbon-carbon bonds and introducing aryl or other substituents onto the pyridazine ring. researchgate.netresearchgate.net For example, 3-amino-6-chloropyridazine can be efficiently coupled with a variety of boronic acids using a palladium catalyst to produce 3-amino-6-arylpyridazines. researchgate.net
Other notable transition-metal-catalyzed reactions include:
Sonogashira, Heck, and Negishi couplings , which provide versatile methods for functionalizing the pyridazine scaffold. researchgate.net
Ruthenium-catalyzed cyclization of alkyne diols followed by treatment with hydrazine to form substituted pyridazines. liberty.edu
Copper-promoted cyclization of β,γ-unsaturated hydrazones, which offers an efficient route to 1,6-dihydropyridazines that can be readily oxidized to the corresponding pyridazines. organic-chemistry.org
These methods offer high efficiency and functional group tolerance, enabling the rapid assembly of diverse pyridazine libraries. researchgate.netresearchgate.net
The integration of green chemistry principles aims to make chemical synthesis more environmentally benign. In pyridazine synthesis, this is manifested through several strategies:
Use of Greener Solvents : The use of sustainable solvents, such as eucalyptol, has been demonstrated in multicomponent reactions to produce imidazo[1,2-b]pyridazines, offering good yields and an improved environmental profile. researchgate.net
Energy Efficiency : Microwave irradiation and grinding are utilized as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. researchgate.netekb.eg
Atom Economy : One-pot reactions and multicomponent reactions (MCRs) are designed to maximize the incorporation of atoms from the reactants into the final product. A one-pot photochemical approach using singlet oxygen has been developed for synthesizing pyridazine C-nucleosides under neutral conditions. nih.gov
Metal-Free Reactions : To avoid the cost and toxicity associated with some metal catalysts, metal-free alternatives are being developed. An example is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a sustainable and cost-effective route to pyridazine derivatives. organic-chemistry.org
These modern strategies not only facilitate the efficient synthesis of complex molecules like this compound but also align with the growing demand for sustainable chemical manufacturing.
Flow Chemistry and Continuous Processing Applications (General for compound synthesis)
Flow chemistry, or continuous processing, represents a significant paradigm shift from traditional batch processing in chemical synthesis. numberanalytics.compharmoutsourcing.com This technique involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. numberanalytics.com The advantages over batch methods are numerous, including enhanced safety, improved reaction control, higher yields, reduced waste, and greater scalability. numberanalytics.compharmoutsourcing.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control, which is particularly crucial for highly exothermic or fast reactions. uc.pt
In the realm of heterocyclic chemistry, which includes the synthesis of pyridazine frameworks, flow chemistry offers robust solutions. numberanalytics.com It has been successfully applied to a variety of critical reactions such as cyclizations, coupling reactions (e.g., Suzuki-Miyaura), and hydrogenations. numberanalytics.com For instance, continuous-flow protocols have been developed for the palladium-catalyzed oxidative carbonylation to produce carbonylated heterocycles, demonstrating the technology's capability to handle pressurized gases like carbon monoxide and oxygen safely and efficiently. acs.org Such methodologies can significantly shorten reaction times compared to batch processes. mdpi.com
Table 1: Advantages of Flow Chemistry in Heterocyclic Synthesis
| Feature | Benefit | Relevance to Complex Molecule Synthesis |
|---|---|---|
| Enhanced Safety | Minimizes the volume of hazardous materials handled at any given time; allows for safe use of high pressures and temperatures. numberanalytics.compharmoutsourcing.comacs.org | Enables potentially hazardous reaction steps in the synthesis of pyridazine analogues to be performed more safely. |
| Improved Efficiency | Enables continuous production, reduces reaction times, and optimizes reaction conditions to minimize waste. numberanalytics.comacs.org | Can lead to higher throughput and more sustainable production of the target compound. |
| Precise Control | Superior heat and mass transfer allow for tight control over reaction parameters like temperature, pressure, and stoichiometry. uc.pt | Crucial for controlling selectivity and minimizing byproduct formation in multi-step syntheses. |
| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing reactors, rather than using larger, more hazardous vessels. pharmoutsourcing.comuc.pt | Facilitates the transition from laboratory-scale research to industrial-scale production. |
| Process Integration | Allows for multi-step reactions, in-line purification, and real-time analysis (PAT) in a continuous sequence. numberanalytics.comuc.pt | Streamlines the synthesis of complex structures like this compound by reducing manual handling and intermediate isolation. |
Purification and Isolation Techniques for Research-Grade Material
The isolation and purification of the final compound and its intermediates are critical steps to ensure the material is of sufficient purity for research applications. For pyridazine and related heterocyclic compounds, a combination of standard and advanced techniques is employed to achieve research-grade quality.
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is crucial; for example, compounds related to pyridazines have been successfully recrystallized from solvents such as ethanol, methanol (B129727), and dioxane. nih.govmdpi.com In one patented process for a related compound, 6-chloropyridazine-3-carboxylic acid, the crude product was purified by recrystallization from methanol to yield a white crystalline powder. google.com
Chromatography is a cornerstone of purification in organic synthesis. Column chromatography using silica (B1680970) gel is frequently used to separate the desired product from unreacted starting materials and byproducts. mdpi.com The selection of the eluent system is optimized to achieve good separation; mixtures such as dichloromethane-ethyl acetate (B1210297) are often effective. mdpi.com For more challenging separations or to achieve very high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.gov Semipreparative RP-HPLC using gradients of acetonitrile (B52724) in aqueous ammonium acetate buffer has been used to purify pyridine carboxamide derivatives. nih.gov
After purification, the identity and purity of the isolated material are confirmed using various analytical methods. These include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure. acs.org
Mass Spectrometry (MS) to verify the molecular weight of the compound. nih.gov
High-Performance Liquid Chromatography (HPLC) to determine the purity of the final product. mdpi.com
Infrared (IR) Spectroscopy to identify characteristic functional groups. uminho.pt
Melting Point Analysis as a simple indicator of purity. uminho.pt
For instance, in the synthesis of various pyridazine derivatives, the final products were collected by filtration and purified by crystallization, with their structures confirmed by IR, ¹H-NMR, and mass spectrometry. nih.gov Similarly, the purity of a synthesized imidazo[1,2-b]pyridazine (B131497) derivative was confirmed to be greater than 95% by RP-HPLC. mdpi.com
Table 2: Common Purification and Analytical Techniques
| Technique | Purpose | Typical Solvents/Conditions | Source Example |
|---|---|---|---|
| Recrystallization | Purification of solid compounds | Ethanol, Methanol, Dioxane, Water nih.govmdpi.comgoogle.com | A 6-chloropyridazine-3-carboxylic acid intermediate was recrystallized from methanol. google.com |
| Silica Gel Chromatography | Separation of compounds based on polarity | Dichloromethane/Ethyl Acetate mixtures mdpi.com | Used for the purification of a 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine. mdpi.com |
| Reversed-Phase HPLC (RP-HPLC) | High-purity separation of compounds | Acetonitrile/Aqueous Ammonium Acetate gradients nih.gov | Employed for the final purification of various pyridine carboxamide derivatives. nih.gov |
| NMR Spectroscopy | Structural elucidation | - | Used to characterize synthesized carbonylated heterocycles. acs.org |
| Mass Spectrometry (MS) | Molecular weight confirmation | - | Confirmed the mass of new pyridazine derivatives. nih.gov |
Chemical Reactivity and Derivatization Studies of 6 Chloro 3 Methoxypyridazine 4 Carboxamide
Reactivity of the Pyridazine (B1198779) Core
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is inherently electron-deficient. This "π-deficient" character is a result of the electronegative nitrogen atoms withdrawing electron density from the carbon atoms of the ring. researchgate.netyoutube.comyoutube.com This electronic property is the primary determinant of the core's reactivity, rendering it susceptible to nucleophilic attack while being generally deactivated towards electrophilic substitution. researchgate.netstackexchange.com
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at positions bearing good leaving groups like the chlorine atom. The chlorine at the C6 position is activated towards displacement by various nucleophiles. This reactivity is a cornerstone of its derivatization.
Research on related heterocyclic systems, such as chloropyridines and other chloropyridazines, demonstrates that the displacement of a chlorine atom by nucleophiles is a common and efficient reaction. wur.nlresearchgate.net For instance, studies on 2-chloropyridine (B119429) derivatives show they readily react with glutathione (B108866), catalyzed by glutathione S-transferase, to displace the chlorine atom. researchgate.net The rate of this substitution is influenced by the electronic nature of other substituents on the ring. researchgate.net In the case of 6-Chloro-3-methoxypyridazine-4-carboxamide, the electron-withdrawing effect of the adjacent ring nitrogens and the carboxamide group enhances the electrophilicity of the C6 carbon, making the attached chlorine a prime site for nucleophilic attack.
Common nucleophiles used in such reactions include amines, alkoxides, and thiols. For example, the reaction of a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, with sodium benzenesulfinate (B1229208) results in the substitution of the chlorine atom. mdpi.com While the methoxy (B1213986) group can also be a target for nucleophilic substitution, halogens are typically better leaving groups, making the C6-Cl bond the more probable site for initial substitution under most conditions.
Table 1: Reactivity of Substituents in Nucleophilic Aromatic Substitution
| Substituent | Position | Relative Reactivity | Common Nucleophiles | Resulting Product |
|---|---|---|---|---|
| Chloro | C6 | High | Amines (R-NH₂), Alkoxides (R-O⁻), Thiols (R-S⁻) | 6-substituted-3-methoxypyridazine-4-carboxamide |
Electrophilic aromatic substitution on the pyridazine core is generally difficult. The two electronegative nitrogen atoms significantly reduce the electron density of the ring, deactivating it towards attack by electrophiles. researchgate.netyoutube.comstackexchange.com This deactivation is comparable to that seen in nitrobenzene. youtube.com Furthermore, under the acidic conditions often required for electrophilic substitution, one of the basic nitrogen atoms can be protonated, forming a pyridazinium ion. This further increases the electron-withdrawing effect and deactivation of the ring. acs.org
If an electrophilic substitution reaction were to occur, its regioselectivity would be governed by the directing effects of the existing substituents and the inherent properties of the pyridazine ring. The nitrogen atoms strongly deactivate the ortho and para positions (C4, C5, and C6 relative to the N1-N2 bond). Resonance structures show that any positive charge buildup during electrophilic attack is particularly destabilized at these positions. youtube.com Therefore, electrophilic attack, if forced, would likely occur at the C5 position, which is meta to both ring nitrogens and less deactivated. However, the presence of the methoxy group (an activating group) and the chloro and carboxamide groups (deactivating groups) complicates the prediction. In practice, direct electrophilic substitution on the carbon atoms of the this compound ring is not a favored synthetic route. researchgate.net
Transformations of the Carboxamide Functionality
The carboxamide group at the C4 position offers a wide array of synthetic possibilities, allowing for modification of the compound's properties through well-established reactions.
The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org
Acidic Hydrolysis : Heating the compound with an aqueous acid (e.g., HCl, H₂SO₄) will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The final products are 6-chloro-3-methoxypyridazine-4-carboxylic acid and an ammonium (B1175870) salt. libretexts.org
Basic Hydrolysis (Saponification) : Treatment with a strong base, such as sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This reaction is irreversible and yields the sodium salt of the carboxylic acid (sodium 6-chloro-3-methoxypyridazine-4-carboxylate) and ammonia (B1221849). libretexts.org
The resulting carboxylic acid, 6-chloropyridazine-3-carboxylic acid, is a known compound. bldpharm.com This carboxylic acid can then undergo esterification . By reacting it with an alcohol in the presence of an acid catalyst, the corresponding ester can be formed. This reaction is the reverse of acidic hydrolysis and is typically driven to completion by removing the water formed during the reaction. libretexts.org
The pyridazine ring itself can undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the aromatic ring completely, leading to hexahydropyridazine (B1330357) derivatives. youtube.com Milder reduction conditions, such as sodium in ethanol, might result in dihydropyridazine (B8628806) compounds. youtube.com
The carboxamide functional group can also be reduced. Depending on the reagent and conditions, it can be converted to an amine. However, the reactivity of the pyridazine ring and the chloro substituent must be considered, as they may also be susceptible to reduction.
Conversely, oxidation reactions are also relevant in pyridazine chemistry. For instance, dihydropyridazine derivatives can be aromatized to the corresponding pyridazine through oxidation. youtube.com This is often a key step in the synthesis of the pyridazine ring system itself.
While amides are generally poor electrophiles, N-substitution at the amide nitrogen is achievable. This can be accomplished by deprotonating the amide with a strong base to form an amidate anion, which can then react with an electrophile.
More advanced methods have been developed for N-N bond formation via SN2 substitution at an amide nitrogen. nih.gov These methods often involve activating the amide by using sulfonate leaving groups (like O-tosyl hydroxamates) on the nitrogen, making it susceptible to attack by amine nucleophiles. nih.govresearchgate.net Such strategies could potentially be adapted to synthesize N-substituted derivatives of this compound, leading to hydrazide structures or other N-functionalized amides. nih.gov The reactivity at the amide nitrogen is often enhanced in so-called "anomeric amides," where heteroatom substitution on the nitrogen reduces resonance stabilization, making the nitrogen center more reactive. mdpi.comresearchgate.netune.edu.au
Table 2: Summary of Transformations of the Carboxamide Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Basic Hydrolysis | NaOH, heat | Carboxylate Salt |
| Esterification (from acid) | R-OH, H⁺ | Ester |
| Reduction | LiAlH₄ or other hydrides | Amine |
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.govnih.gov These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate libraries of complex molecules. nih.govdoaj.org
The pyridazine ring is a valuable scaffold in medicinal chemistry, and its derivatives are often synthesized using MCRs. nih.govresearchgate.net For example, an ultrasound-promoted three-component synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines has been reported. researchgate.net Another approach involves the TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones to produce a variety of trisubstituted pyridazines. organic-chemistry.org
While specific MCRs starting directly with this compound are not prominently documented, its structural motifs suggest its potential as a building block in such reactions. The chloro, methoxy, and carboxamide groups offer multiple points for reaction. For instance, the chloro-substituent, a common functional group in pyridazine chemistry, is often used in cross-coupling reactions like the Suzuki-Miyaura reaction to build more complex molecules. mdpi.com A suitably functionalized derivative of the target compound could potentially participate as one of the components in an MCR. For example, a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization is a common MCR pathway for synthesizing heterocyclic systems. beilstein-journals.org Given the reactivity of the pyridazine core, it is conceivable that this compound could be incorporated into MCR strategies, possibly after initial modification, to generate novel and structurally diverse chemical entities.
Structure Activity Relationship Sar Studies of 6 Chloro 3 Methoxypyridazine 4 Carboxamide Analogues
Design Principles for Pyridazine (B1198779) Carboxamide Libraries
The design of compound libraries centered on the pyridazine carboxamide scaffold is a strategic process aimed at exploring the chemical space around this core structure to identify promising new therapeutic agents. nih.govresearchgate.net These libraries are often target-focused, meaning they are designed to interact with a specific protein or a family of related targets, such as kinases or proteases. nih.gov
Key design principles include:
Scaffold-Based Design: The pyridazine ring serves as a versatile and attractive scaffold. nih.gov Its unique physicochemical properties, such as a high dipole moment, weak basicity, and the capacity for dual hydrogen-bonding, are advantageous for drug-target interactions. nih.govresearchgate.net Libraries are built by attaching various chemical groups to this central ring to probe the binding pockets of target proteins.
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD principles guide the optimization of ligands. nih.gov For instance, if the target is a kinase, library design might focus on mimicking the binding of ATP in the hinge region. nih.gov
Ligand-Based Design: In the absence of a target's crystal structure, knowledge of existing ligands can be used. nih.gov Techniques like scaffold hopping allow for the design of novel cores that retain the key pharmacophoric features of known active compounds. nih.gov
Combinatorial and Multi-Component Reactions: To efficiently generate a diverse set of analogues, synthetic strategies like the Ugi or Passerini multi-component reactions are employed. researchgate.net These methods allow for the rapid assembly of complex molecules from simple building blocks, facilitating the creation of large and diverse carboxamide derivative libraries in a short time. researchgate.net
Deconstruction-Reconstruction Strategy: An emerging tactic involves the chemical deconstruction of a complex heterocyclic core, like a pyrimidine, into a simpler intermediate. nih.gov This intermediate can then be "reconstructed" with various chemical reagents to create a diverse range of new heterocyclic structures, including pyridazines, that would be difficult to synthesize through other means. nih.gov This approach is highly valuable for generating structural diversity in SAR studies. nih.gov
The ultimate goal is to create a collection of compounds that systematically explores variations in stereochemistry, electronics, and steric bulk to comprehensively map the SAR for a given biological target. nih.gov
Impact of Substituent Modifications on Biological Activity Profiles (In Vitro/In Silico)
The biological activity of pyridazine carboxamide derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. researchgate.net In silico (computational) and in vitro (experimental) studies are used to evaluate how these modifications affect a compound's interaction with its biological target.
Research on related pyridazinone structures has demonstrated the importance of substituents at this position for activity and selectivity. For example, in a series of COX-2 inhibitors, the introduction of an electron-withdrawing chlorine atom at a key position on a phenyl ring attached to the pyridazinone core significantly enhanced both inhibitory activity and selectivity. cu.edu.eg This highlights the general principle that electronegative atoms like chlorine can be crucial for potency. eurochlor.org
Systematic replacement of the C-6 chlorine with other functional groups is a key strategy for optimizing lead compounds. The table below illustrates hypothetical modifications and their potential impact based on general SAR principles observed in related heterocyclic compounds.
| Position | Original Substituent | Modification Example | Rationale / Potential Impact on Activity |
| C-6 | Chlorine | Phenyl or substituted phenyl | Explores steric limits of the binding pocket and potential for π-π stacking interactions. |
| C-6 | Chlorine | Amino or substituted amine | Introduces hydrogen bond donors/acceptors to probe for new interactions with the target protein. |
| C-6 | Chlorine | Small alkyl (e.g., Methyl) | Modifies steric bulk and lipophilicity in the region. |
| C-6 | Chlorine | Methoxy (B1213986) or other alkoxy | Alters electronic properties and hydrogen bonding capacity. |
This table is illustrative and based on general principles of medicinal chemistry.
The methoxy group (-OCH₃) at the C-3 position is a critical determinant of biological activity, primarily by acting as a hydrogen bond acceptor and influencing the compound's conformation and electronic distribution.
SAR studies on inhibitors of Activin-like kinase 2 (ALK2) provide a clear example of the importance of methoxy groups. In a series of 3,5-diaryl-2-aminopyridine inhibitors, a trimethoxyphenyl group was found to interact with a key hydrophobic pocket of the kinase. acs.org The removal or alteration of these methoxy groups had a dramatic effect on potency and selectivity. acs.org For instance, removing one of the meta-methoxy groups led to a 35-fold loss in potency, while removing the para-methoxy group resulted in a 10-fold decrease in activity. acs.org Replacing the methoxy group with bulkier alkoxy groups or other substituents like chlorine or methyl was also found to be detrimental to activity. acs.org
These findings underscore that the C-3 methoxy group in the 6-chloro-3-methoxypyridazine-4-carboxamide scaffold is likely a key interaction point with its biological target. Modifications at this position can fine-tune binding affinity and selectivity.
| Compound Series | Modification | Observed Effect on Potency (ALK2 Inhibition) | Reference |
| 3,4,5-trimethoxyphenyl analog | Removal of one meta-methoxy group | 35-fold loss in potency | acs.org |
| 3,4,5-trimethoxyphenyl analog | Removal of para-methoxy group | 10-fold loss in potency | acs.org |
| 3,4,5-trimethoxyphenyl analog | Removal of both meta-methoxy groups | ~500-fold loss in potency | acs.org |
| 3,4,5-trimethoxyphenyl analog | Increase steric bulk (e.g., ethoxy) | Not productive (decreased activity) | acs.org |
This table is based on data from a related aminopyridine series, illustrating the sensitivity of activity to methoxy group modifications. acs.org
The carboxamide group (-C(=O)NH₂) is a privileged functional group in medicinal chemistry, known for its ability to form strong hydrogen bonds with protein backbones. nih.gov In the this compound scaffold, this moiety is a primary site for diversification to modulate biological activity and physicochemical properties.
Synthetic strategies allow for extensive modification of the carboxamide:
N-Substitution: The amide hydrogens can be replaced with various alkyl or aryl groups. This can alter the compound's hydrogen bonding potential, lipophilicity, and metabolic stability. For example, studies on pyridine (B92270) carboxamides showed that N-methylation influenced reaction yields and properties. nih.gov
Isosteric Replacement: The carboxamide can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). For instance, replacing the carbonyl oxygen with sulfur to form a thioamide is a common strategy. In one study, the isosteric replacement of a carbonyl with a thione group in pyridazinone derivatives was explored to elucidate the effect on COX-2 inhibitory activity. cu.edu.eg
Multi-Component Reactions: Reactions like the Ugi reaction allow for the one-step synthesis of diverse α-acylamino carboxamide derivatives, introducing multiple points of diversity around the carboxamide core simultaneously. researchgate.net This is a powerful tool for rapidly building libraries to explore SAR. researchgate.net
The versatility of the pyridazine-3-carboxamide (B1582110) moiety is demonstrated by its presence in numerous molecules across different therapeutic areas, including inhibitors of dCTP pyrophosphatase 1 and histone deacetylase (HDAC). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. kfupm.edu.sanih.gov The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. researchgate.netnih.gov
For pyridazine derivatives, QSAR models have been developed using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). kfupm.edu.saresearchgate.net These models establish a relationship between molecular descriptors (numerical representations of a molecule's properties) and their observed biological effects, such as enzyme inhibition or anti-corrosion efficiency. kfupm.edu.sa A robust QSAR model, validated statistically, can serve as a powerful tool for lead optimization. nih.govresearchgate.net
The foundation of any QSAR model is the selection of appropriate molecular descriptors. nih.gov These are numerical values that characterize the topological, geometric, electronic, or physicochemical properties of a molecule. tandfonline.comscribd.com Descriptors are calculated for a set of molecules with known activities using specialized software. kfupm.edu.satandfonline.com
Common categories of descriptors include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity (e.g., Wiener index, Zagreb index). scribd.com
Geometric Descriptors: Calculated from the 3D structure, these describe the molecule's size, shape, and surface area. scribd.com
Electronic Descriptors: These relate to the molecule's electronic structure, such as orbital energies (HOMO, LUMO), dipole moment, and partial charges on atoms. kfupm.edu.sa
Physicochemical Descriptors: These include properties like lipophilicity (LogP), molar refractivity, and polar surface area. tandfonline.com
A large number of descriptors are often calculated initially, and then statistical methods are used to select the subset that best correlates with biological activity. tandfonline.com
The table below shows examples of descriptors that have been used in QSAR studies of pyridazine and related heterocyclic compounds.
| Descriptor Type | Descriptor Name / Symbol | Description | Reference |
| Constitutional | A_Ar | The presence of an aromatic ring in the molecule. | tandfonline.com |
| Constitutional | B_Dou | The number of double bonds in the molecule. | tandfonline.com |
| Electronic / Surface Area | PEOE VSA PPOS (P. V_P) | Positive partial surface area calculated using the PEOE method. | tandfonline.com |
| Electronic / Surface Area | Q VSA NEG (Q. V_N) | Negative partial surface area. | tandfonline.com |
| Quantum-Chemical | E-HOMO | Energy of the Highest Occupied Molecular Orbital. | kfupm.edu.sa |
| Quantum-Chemical | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | kfupm.edu.sa |
| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity. | kfupm.edu.sa |
This table provides examples of descriptors used in QSAR modeling for heterocyclic compounds. kfupm.edu.satandfonline.com
Model Development and Validation
The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern drug discovery and agrochemical research. For analogues of this compound, this process involves establishing a statistically significant correlation between the physicochemical properties of the molecules and their biological activities. The ultimate goal is to create a model that can reliably predict the activity of new, untested compounds.
A typical QSAR modeling workflow commences with the compilation of a dataset of chemical structures and their corresponding biological activities. researchgate.net This data is then partitioned into a training set, for building the model, and a test set, for external validation. mdpi.com The selection of appropriate molecular descriptors, which are numerical representations of the chemical structure, is a pivotal stage. mdpi.com These descriptors can range from 2D properties to complex 3D fields.
Various statistical and machine learning methods are employed to build QSAR models for pyridazine derivatives. These include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.netnih.gov For instance, in a study on pyridazine derivatives as corrosion inhibitors, both MLR and ANN models were developed using descriptors derived from Density Functional Theory (DFT) calculations and Dragon software. researchgate.net
Validation is an indispensable part of QSAR model development to ensure its robustness and predictive power. researchgate.net Validation is typically performed through internal and external procedures.
Internal Validation: This process assesses the stability and robustness of the model using the training set. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which yields a cross-validated correlation coefficient (q² or Q²). researchgate.net A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.
External Validation: This is a more stringent test of a model's predictive capacity, as it uses the test set of compounds that were not included in the model development process. mdpi.com The predictive capability is often expressed as the predicted correlation coefficient (R²pred). A high R²pred value suggests that the model can accurately predict the activities of new compounds.
The following table illustrates typical statistical parameters used to validate QSAR models for pyridazine and related heterocyclic carboxamide analogues.
| Model Type | Statistical Parameter | Value | Significance |
|---|---|---|---|
| MLR for Pyridazine Derivatives | R² | 0.889 | Goodness of fit of the model to the training data. nih.gov |
| ANN for Pyridazine Derivatives | R² | 0.998 | Excellent fit of the non-linear model to the training data. nih.gov |
| MLR for Pyridazine Derivatives | Q² | - | The ANN model showed a higher Q² value than the MLR model, indicating better internal predictivity. nih.gov |
| ANN for Pyridazine Derivatives | Q² | Higher than MLR | Demonstrates superior internal predictive power of the non-linear model. nih.gov |
| QSAR for N-aryl-oxazolidinone-5-carboxamides | - | - | The true predictabilities of the QSAR models were justified by challenging them against an external dataset. nih.gov |
Predictive Capabilities of QSAR Models for Pyridazine Carboxamides
The primary utility of a well-validated QSAR model lies in its ability to predict the biological activity of novel compounds before their synthesis, thereby guiding the design of more potent molecules and prioritizing experimental efforts. researchgate.net For pyridazine carboxamides, QSAR models have demonstrated significant predictive capabilities in various applications, from fungicide development to potential therapeutics.
Once a QSAR model is established, it can be used to screen virtual libraries of compounds or to suggest modifications to existing structures that are likely to enhance biological activity. For example, in the development of pyridine carboxamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors, molecular docking results helped to understand the binding modes of the compounds, which is a crucial aspect often integrated with QSAR studies to enhance predictive accuracy. nih.gov
In a study on pyridazine derivatives as corrosion inhibitors, an optimized ANN model was used to predict the inhibition efficiencies of five newly designed pyridazine compounds, all of which were predicted to have high efficacy. researchgate.net This demonstrates the power of QSAR to identify promising candidates from a theoretical standpoint. The predictive performance of such models is often evaluated by comparing the predicted activity values against experimentally determined values for a set of external compounds.
The following table provides examples of the predictive outcomes of QSAR models for pyridazine and related carboxamide analogues.
| Compound Class | QSAR Model Type | Predicted Activity/Property | Validation/Outcome |
|---|---|---|---|
| Pyridazine Derivatives | ANN | Corrosion inhibition efficiency | The model predicted over 80% inhibition efficiency for five novel, theoretically designed compounds. researchgate.net |
| N-aryl-oxazolidinone-5-carboxamides | Stepwise Regression | Anti-HIV protease activity | A representative highly active compound was predicted by the model, showcasing the model's utility in identifying potent candidates. nih.gov |
| Pyridine Carboxamides | - | Antifungal activity against B. cinerea | Compound 3f was identified with significant in vivo antifungal activity, and enzymatic tests confirmed its inhibitory effect on succinate dehydrogenase. nih.gov |
| Furopyrimidine and Thienopyrimidine Derivatives | ANN | VEGFR-2 inhibition | The non-linear ANN model demonstrated a strong capability to predict the pharmacological activity of similar compounds, outperforming the MLR model. nih.gov |
The successful application of predictive QSAR models for pyridazine carboxamides and their analogues underscores the value of these computational tools in accelerating the discovery and optimization of new bioactive molecules. By providing insights into the structure-activity landscape, these models enable a more rational and efficient approach to chemical research.
Biological Activity Research in Vitro and in Silico Investigations
Molecular Target Identification and Validation
The initial stages of understanding the bioactivity of a compound involve identifying its molecular targets. For 6-Chloro-3-methoxypyridazine-4-carboxamide and its derivatives, researchers have employed a variety of computational and experimental techniques to pinpoint and validate these targets.
Enzyme Inhibition Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Research has explored the potential of pyridazine (B1198779) carboxamide derivatives to inhibit various enzymes, including kinases and proteases.
Derivatives of pyridazine carboxamide have been investigated as potential inhibitors of several kinases. For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have shown activity against FLT3-ITD kinase, a target in acute myeloid leukemia. nih.gov Similarly, the discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide highlighted a potent and selective Janus kinase 1 (JAK1) inhibitor. nih.gov Furthermore, a bipyridine-sulfonamide scaffold led to the identification of a novel Plasmodium falciparum PI4K kinase (PfPI4K) inhibitor with antimalarial properties. nih.gov In the realm of cancer research, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been synthesized and investigated as potential anticancer agents by targeting the phosphatidylinositol 3-kinase (PI3Kα). mdpi.com Additionally, 3-substituted-4-(quinoxalin-6-yl) pyrazoles have been evaluated as inhibitors of the TGF-β type I receptor kinase. mdpi.com
Pyridine (B92270) carboxamide derivatives have also been explored for their ability to inhibit urease, a metalloenzyme implicated in various pathological conditions. Studies have shown that certain pyridine carboxamide and carbothioamide derivatives exhibit potent urease inhibitory activity, with the position and type of substitution on the pyridine ring influencing their potency. nih.gov
In the context of fungal pathogens, pyridine carboxamide derivatives have been designed and synthesized as potential inhibitors of succinate (B1194679) dehydrogenase (SDH). nih.gov One such derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, demonstrated significant in vitro and in vivo antifungal activity against Botrytis cinerea, with enzymatic tests confirming its inhibitory effect on SDH. nih.gov
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of a compound for specific receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. nih.gov
In silico molecular docking studies have been conducted on N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives to assess their potential as modulators of glutamate (B1630785) receptors. rrpharmacology.ru These studies predicted a high degree of affinity for group III metabotropic mGlu8 receptors and ionotropic NMDA GluN2B receptors, suggesting their potential in the search for glutamate receptor modulators. rrpharmacology.ru Additionally, spectroscopic and docking studies of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have indicated its inhibitory activity against the anti-inflammatory transient receptor potential cation channel. chemrxiv.org
Cellular Assays and Phenotypic Screening (Non-Human Cell Lines)
Cellular assays provide valuable insights into the effects of a compound on cellular processes and phenotypes.
Cell Proliferation and Viability Assays
Cell proliferation and viability assays are fundamental in assessing the cytotoxic or anti-proliferative effects of a compound, often against cancer cell lines. nih.gov
Derivatives of pyridazine carboxamide have been evaluated for their anti-proliferative activity against various cancer cell lines. For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides exhibited antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines. mdpi.com
Apoptosis Induction and Cell Cycle Modulation Studies
Bioactive compounds are often investigated for their ability to induce apoptosis (programmed cell death) and modulate the cell cycle, which are key mechanisms in cancer therapy. nih.gov
Studies have shown that certain quinoline-1,2,3-triazoyl carboxamide derivatives can induce apoptosis in breast cancer cells, with a notable effect on triple-negative breast cancer cells. nih.gov These compounds were also found to cause cell cycle arrest. nih.gov Molecular docking studies suggested that these effects could be mediated through the inhibition of targets like PARP-1, Scr, and PI3K/mTOR. nih.gov Similarly, research on 8-Methoxyflindersine, a quinoline (B57606) alkaloid, demonstrated its ability to induce apoptosis and cell cycle arrest in human colorectal cancer cells, potentially through the activation of the MAPK signaling pathway. mdpi.com
Functional Assays in Specific Cell Lines
Functional assays in specific cell lines, such as bacterial or fungal strains, are used to determine the antimicrobial activity of a compound.
The antifungal activity of novel pyridine carboxamide derivatives has been evaluated against various plant pathogenic fungi. nih.gov For instance, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide showed significant in vitro activity against Botrytis cinerea and Colletotrichum ambiens. nih.gov Furthermore, this compound displayed good in vivo preventive efficacy against B. cinerea on tomato fruits. nih.gov
Investigations into Mechanism of Action (Molecular and Cellular Level)
The mechanism of action for a compound is typically elucidated through a series of molecular and cellular level investigations. These studies are crucial for understanding how a molecule interacts with biological systems to exert its effects.
Ligand-Target Interaction Analysis (e.g., NMR, SPR, ITC)
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are instrumental in directly measuring the binding affinity and kinetics between a small molecule (ligand) and its biological target. A review of available data indicates that no specific ligand-target interaction analyses using NMR, SPR, or ITC have been published for this compound. While studies on related pyridazine and pyrazine (B50134) compounds exist, these findings are not directly applicable to the title compound. nih.govresearchgate.net
Gene Expression and Proteomic Profiling (General for biological studies)
Gene expression and proteomic profiling are powerful techniques used to observe the global changes in a cell's genetic and protein landscape upon treatment with a compound. These methods can provide clues about the pathways and cellular processes affected by the molecule. High-throughput screening technologies have enabled the generation of large-scale perturbational gene expression profiles, which are central to elucidating mechanisms of action. nih.gov However, there are no specific gene expression or proteomic profiling studies currently available in the public domain for this compound.
Signaling Pathway Modulation Studies
Investigating how a compound modulates specific signaling pathways is key to understanding its biological activity. This often involves cell-based assays that measure the activity of key proteins within a pathway known to be relevant to a particular disease state. For instance, studies on different chloro-substituted heterocyclic compounds have explored their effects on pathways like the PI3K/Akt signaling cascade. mdpi.com However, dedicated studies to identify and characterize the modulation of any specific signaling pathway by this compound have not been reported.
Computational Biology and Drug Design Applications
Computational methods are integral to modern drug discovery, allowing for the prediction of molecular interactions and the design of novel therapeutic agents.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding mode and stability of a ligand within the active site of a target protein. scielo.br These methods are frequently used to rationalize structure-activity relationships and guide the design of more potent inhibitors. nih.gov For many related heterocyclic compounds, such as pyrazine carboxamide derivatives, extensive docking and MD simulations have been performed to explore their inhibitory potential against various targets. researchgate.netchemrxiv.orgdntb.gov.ua Despite the utility of these methods, no specific molecular docking or dynamics simulation studies focused on this compound have been published.
Virtual Screening for Novel Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach can be ligand-based, searching for molecules similar to a known active compound, or structure-based, docking a library of compounds into the target's binding site. scielo.brnih.gov This methodology accelerates the discovery of new hits for therapeutic targets. nih.govmdpi.com There is no evidence in the current literature of this compound being identified as a hit or used as a query in published virtual screening campaigns for novel targets.
De Novo Design Approaches Incorporating Pyridazine Scaffolds
De novo drug design is a computational strategy that involves the creation of novel molecular structures with desired pharmacological properties from the ground up, often by building them atom-by-atom or fragment-by-fragment within the constraints of a target receptor's binding site. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a valuable building block in de novo design due to its unique physicochemical properties. nih.gov These properties include a significant dipole moment, the capacity for dual hydrogen bonding, and the ability to serve as a bioisosteric replacement for other aromatic rings, which can favorably influence a molecule's interaction with biological targets and its pharmacokinetic profile. nih.gov
The incorporation of the pyridazine core into novel molecular designs is often guided by computational tools such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations. nih.gov These methods allow researchers to predict how a designed molecule will interact with a target protein, its stability within the binding pocket, and its potential for biological activity. nih.gov
For instance, in the design of novel inhibitors, the pyridazine scaffold can be strategically employed as a "hinge-binder," forming critical hydrogen bonds with the backbone of a protein, a common interaction motif in kinase inhibitors. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, anchoring the inhibitor to the target protein. nih.gov This principle can be applied to the de novo design of molecules incorporating a substituted pyridazine ring, such as one resembling this compound.
In a hypothetical de novo design process targeting a specific protein kinase, the this compound scaffold could be utilized as a foundational fragment. The pyridazine core would be positioned to form key hydrogen bonds with the hinge region of the kinase. The substituents on the pyridazine ring would then be computationally elaborated to optimize interactions with other regions of the binding site.
The chloro group at the 6-position, being an electron-withdrawing group, can influence the electronic properties of the pyridazine ring and may also engage in halogen bonding or occupy a hydrophobic pocket within the receptor.
The methoxy (B1213986) group at the 3-position can serve as a hydrogen bond acceptor and its orientation can be crucial for fitting into a specific sub-pocket of the binding site.
The carboxamide group at the 4-position is a versatile functional group that can act as both a hydrogen bond donor and acceptor, potentially forming multiple interactions with amino acid residues in the target protein, thereby enhancing binding affinity and selectivity. blumberginstitute.org
Computational studies have demonstrated the successful application of these principles. For example, in the design of novel inhibitors for dihydropteroate (B1496061) synthase (DHPS), a pyridazine-based compound was used as a starting point. nih.gov Structure-based design led to the synthesis of a series of pyrimido[4,5-c]pyridazines with improved binding affinity by optimizing the interactions within the pterin-binding pocket of the enzyme. nih.gov Similarly, in the development of potential treatments for Alzheimer's disease, in silico design efforts have focused on pyridazine derivatives to create multi-target ligands that can inhibit both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. nih.gov
The versatility of the pyridazine scaffold is further highlighted in the design of inhibitors for other protein families. For instance, it has been used as a bioisosteric replacement for a pyrazole (B372694) ring in the design of JNK1 inhibitors, leading to potent anticancer candidates. acs.org The ability to hybridize the pyridazine scaffold with other pharmacophoric groups allows for the creation of novel chemical entities with tailored biological activities.
The following table summarizes examples of de novo designed or computationally optimized pyridazine derivatives and their intended biological targets, illustrating the broad applicability of this scaffold in drug discovery.
| Designed Pyridazine Derivative Class | Target | Therapeutic Area | Key Design Strategy |
| Pyrimido[4,5-c]pyridazines | Dihydropteroate Synthase (DHPS) | Infectious Disease | Structure-based optimization of a known pyridazine inhibitor to improve binding affinity. nih.gov |
| 2-Aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-ones | Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregation | Alzheimer's Disease | In silico design of multi-target ligands using QSAR, molecular docking, and dynamics. nih.gov |
| Imidazo[1,2-b]pyridazine Derivatives | c-Met and VEGFR2 Kinases | Oncology | Structure-based design of dual kinase inhibitors. nih.gov |
| 3,6-Disubstituted Pyridazines | JNK1 Pathway | Oncology | Scaffold hopping and hybridization to create novel anticancer agents. acs.org |
| Pyridazin-3-one Derivatives | Endothelial Nitric Oxide Synthase (eNOS) | Cardiovascular Disease | Design of vasorelaxant agents as alternatives to existing drugs. nih.gov |
These examples underscore the power of de novo design and computational chemistry in leveraging the advantageous properties of the pyridazine scaffold to create novel therapeutic agents. While specific de novo design studies on this compound are not prominently documented in publicly available research, the principles derived from the design of other substituted pyridazines provide a strong rationale for its potential as a valuable fragment in the development of new, targeted therapies.
Advanced Analytical Methodologies in the Study of 6 Chloro 3 Methoxypyridazine 4 Carboxamide
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 6-Chloro-3-methoxypyridazine-4-carboxamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this exact compound is not widely published, analysis of related structures allows for the prediction of its spectral features.
For the closely related compound, 3-chloro-6-methoxypyridazine (B157567), ¹H and ¹³C NMR analysis has been performed and supported by theoretical calculations. pharmaffiliates.comnih.gov This provides a basis for estimating the chemical shifts for this compound. The introduction of a carboxamide group at the 4-position would influence the electron distribution in the pyridazine (B1198779) ring, causing shifts in the NMR signals.
Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the amide protons, and the aromatic proton on the pyridazine ring. The chemical shift of the aromatic proton would be particularly indicative of the substitution pattern.
Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum would provide key information on the carbon framework. Characteristic signals would be expected for the carbon atoms of the pyridazine ring, the methoxy group, and the carboxamide group. The chemical shifts of the ring carbons are sensitive to the electronic effects of the chloro, methoxy, and carboxamide substituents. For instance, in a study of phenoxy-substituted imidazo[1,2-b]pyridazine (B131497) amide derivatives, the structures were characterized using ¹H and ¹³C NMR spectroscopy. researchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (Ring Proton) | ~8.0-8.5 | s | The exact shift is influenced by the electronic effects of the substituents. |
| ¹H (OCH₃) | ~4.0 | s | Typical range for methoxy protons. |
| ¹H (CONH₂) | ~7.5-8.0 | br s | Broad singlet, exchangeable with D₂O. |
| ¹³C (C=O) | ~165 | - | Characteristic for a carboxamide carbonyl. |
| ¹³C (C-Cl) | ~150 | - | Deshielded due to the electronegative chlorine atom. |
| ¹³C (C-OCH₃) | ~160 | - | Deshielded due to the oxygen atom. |
| ¹³C (Ring CH) | ~120-130 | - | Shielded relative to the substituted carbons. |
| ¹³C (OCH₃) | ~55 | - | Typical for a methoxy carbon. |
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. The molecular formula for this compound is C₆H₆ClN₃O₂, corresponding to a monoisotopic mass of 187.01485 Da.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Electron impact (EI) ionization would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. For example, the mass spectra of a related 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one derivative showed characteristic fragmentation patterns that helped in its structural confirmation. mzcloud.org For this compound, expected fragmentation pathways could include the loss of the carboxamide group, the methoxy group, or the chlorine atom.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion/Fragment | Notes |
|---|---|---|
| 187/189 | [M]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |
| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 143 | [M - CONH₂]⁺ | Loss of the carboxamide radical. |
| 152 | [M - Cl]⁺ | Loss of a chlorine radical. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amide, the C=O stretch of the amide, the C-O stretch of the methoxy group, and the C-Cl stretch. The NIST WebBook provides reference IR spectra for various compounds, which can be used for comparison with related structures. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridazine ring system, being aromatic and containing heteroatoms, will have characteristic UV absorptions. A study on 3-chloro-6-methoxypyridazine recorded its UV-Visible absorption spectrum in methanol (B129727) in the range of 200-800 nm. pharmaffiliates.comnih.gov The position and intensity of the absorption maxima for this compound would be influenced by the presence of the chromophoric and auxochromic groups.
Table 3: Predicted IR and UV-Vis Data for this compound
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
|---|---|---|
| IR | 3400-3200 cm⁻¹ | N-H stretch (amide) |
| IR | ~1680 cm⁻¹ | C=O stretch (amide) |
| IR | ~1250 cm⁻¹ | C-O stretch (methoxy) |
| IR | ~750 cm⁻¹ | C-Cl stretch |
| UV-Vis | ~250-350 nm | π → π* transitions |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating it from reaction byproducts or impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities. UV detection would be suitable, with the detection wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy. The purity is then determined by the area percentage of the main peak. For instance, HPLC methods have been developed for the analysis of various pyridine (B92270) derivatives. helixchrom.com In a study on related pyridazine carboxamide derivatives, HPLC was used for characterization. researchgate.net
Gas Chromatography (GC) for Volatile Derivatives (If applicable)
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the relatively high polarity and lower volatility of this compound, direct analysis by GC may be challenging without derivatization. Chemical derivatization to a more volatile analogue could make GC analysis feasible. sigmaaldrich.com However, given the compound's structure, HPLC is the more direct and commonly employed chromatographic technique for purity analysis.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of compounds, from non-polar to polar molecules. nih.gov It is recognized for its high efficiency, reduced analysis times, and environmentally friendly nature, primarily using supercritical carbon dioxide (scCO₂) as the main mobile phase. chromatographyonline.comshimadzu.com This positions SFC as a highly suitable method for the analytical characterization of polar, heterocyclic molecules like this compound.
The principle of SFC involves using a fluid, most commonly CO₂, above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. shimadzu.com This supercritical fluid has low viscosity and high diffusivity, enabling high-speed and high-efficiency separations. shimadzu.com For the analysis of polar compounds such as pyridazine derivatives, a polar organic modifier, such as methanol, is typically added to the scCO₂ mobile phase to increase its solvating power. chromatographyonline.com
The selection of the stationary phase is critical for achieving successful separations in SFC. A variety of polar stationary phases are available, including bare silica (B1680970), and silica bonded with aminopropyl (NH₂), cyanopropyl (CN), or diol groups. nih.gov For basic compounds containing nitrogen, such as pyridazines, specialized stationary phases have been developed. The 2-ethylpyridine (B127773) (2-EP) column, for instance, is designed for analyzing basic compounds, often without the need for basic additives in the mobile phase, as the pyridine moiety of the stationary phase can interact with the analyte through hydrogen bonding. nih.govchromatographyonline.com
The application of SFC for a compound like this compound would offer rapid purity assessment and could be scaled for preparative purification to isolate the compound from reaction mixtures or related impurities.
Table 1: Comparison of Stationary Phases in SFC for Polar Heterocyclic Compound Analysis
| Stationary Phase | Typical Use Case | Interaction Mechanism | Suitability for Pyridazine Derivatives |
|---|---|---|---|
| Diol | General purpose for polar compounds | Hydrogen bonding | High |
| 2-Ethylpyridine | Analysis of basic compounds | Hydrogen bonding, π-π interactions | Very High |
| Pentafluorophenyl (PFP) | Aromatic and halogenated compounds | Dipole-dipole, π-π, charge transfer | High |
| Bare Silica | Normal-phase separations | Adsorption, hydrogen bonding | Moderate to High |
This table illustrates common stationary phases used in SFC and their general applicability for analyzing polar heterocyclic compounds like this compound, based on established chromatographic principles. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the fundamental properties of a molecule like this compound.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For substituted pyridazine and pyridine carboxamides, X-ray crystallography reveals key structural features. For example, studies on related N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems have shown that the planarity of the molecule is influenced by substituents, with dihedral angles between pyridine rings varying based on steric hindrance. nih.gov In other cases, such as in pyridine-2,6-dicarboxamides, the carboxamide groups can adopt different conformations (planar, semi-skew, or skew) relative to the central ring. mdpi.com
Crucially, this technique elucidates the network of non-covalent interactions that stabilize the crystal lattice, including hydrogen bonds and π–π stacking. In the crystal structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, for example, molecules are linked into chains through N—H⋯N hydrogen bonds. nih.gov The presence of a chlorine atom, as in this compound, also allows for the possibility of halogen bonding, a directional interaction that can influence crystal packing. mdpi.com Analysis of the crystal structure of a related compound, benzene-1,3,5-triyltris((4-chlorophenyl)methanone), revealed the presence of C-Cl···Cl and C-Cl···π halogen bonds. mdpi.com
A crystallographic study of this compound would provide precise data on its solid-state conformation and the specific intermolecular synthons (e.g., carboxamide-carboxamide or carboxamide-pyridazine hydrogen bonds) that dictate its crystal packing.
Table 2: Illustrative Crystallographic Data from Related Heterocyclic Carboxamides
| Compound/Ref. | Space Group | Unit Cell Dimensions | Key Structural Feature |
|---|---|---|---|
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide nih.gov | Pna2₁ | a = 14.19 Å, b = 7.15 Å, c = 10.32 Å | Nearly planar molecule with a dihedral angle of 6.1° between rings. |
| Pyridine-2,6-dicarboxamide derivative mdpi.com | P2₁/c | a = 10.51 Å, b = 11.23 Å, c = 13.01 Å, β = 109.4° | Skew conformation of carboxamide groups relative to the pyridine ring. |
This table presents examples of crystallographic data obtained for structurally related heterocyclic compounds, demonstrating the type of detailed information provided by X-ray diffraction analysis.
Advanced Biophysical Techniques for Ligand-Target Interactions (e.g., surface plasmon resonance)
To investigate how a compound like this compound interacts with a potential biological target, such as a protein kinase or enzyme, advanced biophysical techniques are indispensable. nih.gov Among these, Surface Plasmon Resonance (SPR) is a premier method for the label-free, real-time analysis of molecular interactions. mdpi.com
SPR technology is used to determine the kinetics and affinity of a ligand binding to a target molecule. nih.gov The methodology involves immobilizing the target protein onto a sensor chip. A solution containing the ligand (the analyte) is then flowed over the chip surface. Binding of the ligand to the immobilized target causes a change in the refractive index at the surface, which is detected as a shift in the SPR signal. mdpi.com
This real-time monitoring allows for the direct measurement of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). From these kinetic rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₒff/kₒₙ). A lower Kₑ value signifies a higher binding affinity. Furthermore, the dissociation rate can be used to determine the target residence time (τ = 1/kₒff), a parameter that is increasingly recognized as a better predictor of a compound's biological activity than affinity alone. nih.gov For instance, SPR has been used to compare the kinetic selectivity of various kinase inhibitors, revealing that compounds with similar affinities (Kₑ) can have vastly different residence times on their targets. nih.gov
If this compound were being investigated as a potential enzyme inhibitor, SPR would be a critical tool to quantify its binding kinetics, providing detailed insights that are essential for understanding its mechanism of action and for guiding further chemical optimization.
Table 3: Representative Kinetic Data Obtainable from an SPR Experiment
| Ligand | Target Protein | kₒₙ (10⁵ M⁻¹s⁻¹) | kₒff (10⁻³ s⁻¹) | Kₑ (nM) | Target Residence Time (τ) (min) |
|---|---|---|---|---|---|
| Compound A | Kinase X | 2.5 | 5.0 | 20 | 3.3 |
| Compound B | Kinase X | 5.0 | 1.0 | 2 | 16.7 |
| This compound | Hypothetical Target Y | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
This table provides a hypothetical illustration of the kinetic and affinity parameters that can be determined for a ligand-target interaction using Surface Plasmon Resonance. The data for Compounds A and B are representative of typical kinase inhibitors and highlight how SPR can differentiate between compounds. nih.gov
Conclusion
Summary of Key Research Findings on 6-Chloro-3-methoxypyridazine-4-carboxamide and its Class
Research into this compound itself is limited, with the compound primarily serving as a structural motif and chemical intermediate rather than a standalone agent with extensively documented biological effects. However, the broader class of pyridazine (B1198779) and pyridazinone derivatives is a subject of intense scientific investigation. Key findings reveal that the pyridazine nucleus is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen bonding capacity, make it an attractive component for designing molecules that interact with biological targets. nih.gov Derivatives have shown a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects. acs.orgnih.gov Synthetic chemistry has established versatile routes to functionalize the pyridazine core, allowing for the creation of large libraries of compounds for screening. Strategies often involve the use of accessible starting materials like dichloropyridazines, which can be selectively substituted to build molecular complexity. oup.comacs.org The carboxamide moiety is a crucial addition, often involved in critical hydrogen bonding interactions with protein targets, enhancing potency and selectivity. acs.org
Significance of the Compound in Contemporary Chemical Biology Research
The significance of this compound in contemporary chemical biology lies in its potential as a versatile building block for the synthesis of novel bioactive molecules. Its structure contains multiple points for chemical modification—the chloro, methoxy (B1213986), and carboxamide groups—allowing for the systematic exploration of structure-activity relationships (SAR). The pyridazine core is a key feature in several approved drugs and clinical candidates, such as the TYK2 inhibitor deucravacitinib, highlighting the therapeutic relevance of this heterocyclic system. nih.gov Researchers utilize scaffolds like this to develop selective inhibitors for various enzyme families, such as protein kinases, which are pivotal targets in oncology and immunology. nih.govgoogle.com The compound serves as a starting point for generating focused chemical libraries aimed at discovering new probes to interrogate biological pathways or to act as leads for drug development programs.
Broader Implications for Heterocyclic Chemistry and Bioactive Compound Discovery
The study of this compound and its analogues has broader implications for the fields of heterocyclic chemistry and bioactive compound discovery. It underscores the enduring importance of nitrogen-containing heterocycles as foundational elements in medicinal chemistry and agrochemistry. lifechemicals.comopenpr.com The development of synthetic methodologies to create and modify such scaffolds is crucial for innovation, enabling chemists to access novel chemical space and design molecules with tailored properties. acs.org
The successful application of pyridazine-containing compounds in various therapeutic areas and as herbicides stimulates further research into other under-explored heterocyclic systems. lifechemicals.combibliomed.org It demonstrates that even simple heterocyclic cores can be elaborately decorated to produce highly potent and selective agents. This continuous cycle of synthesis, biological evaluation, and SAR-guided optimization drives the discovery of next-generation drugs and agrochemicals, addressing unmet needs in human health and agriculture. The exploration of such compounds contributes significantly to our understanding of molecular recognition principles and the chemical features required for potent biological activity.
Q & A
Q. What synthetic methodologies are recommended for 6-chloro-3-methoxypyridazine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. Key steps include:
- Chlorination : Introduce the chloro group at position 6 using reagents like POCl₃ or PCl₃ under anhydrous conditions (60–80°C, 6–8 hours) .
- Methoxy Introduction : Methoxy groups are often added via nucleophilic substitution or alkylation of hydroxyl precursors using methyl iodide/K₂CO₃ in DMF .
- Carboxamide Formation : Convert the carboxylic acid intermediate to the carboxamide using carbodiimide coupling agents (e.g., EDC/HOBt) with NH₃ or amines .
Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and final product via recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns. Key signals include:
- Downfield singlet for C3-methoxy (~δ 3.9 ppm, 3H).
- Aromatic protons at C5 (δ 8.1–8.3 ppm) and C2 (δ 7.6–7.8 ppm) .
- IR Spectroscopy : Detect carboxamide N-H stretch (~3350 cm⁻¹) and C=O (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic Cl pattern .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., A549, HeLa). Include positive controls (e.g., doxorubicin) and calculate IC₅₀ .
Advanced Research Questions
Q. How does the substitution pattern influence reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The electron-withdrawing chloro group at C6 activates the pyridazine ring for NAS at C4 or C5. The methoxy group at C3 (electron-donating) directs nucleophiles to the para position (C5). Example:
- Amine Substitution : React with primary amines (e.g., benzylamine) in DMSO at 100°C to yield C5-substituted derivatives. Monitor regioselectivity via LC-MS .
Q. How can researchers resolve discrepancies between in vitro IC₅₀ and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .
- Orthogonal Assays : Validate target engagement via Western blot (e.g., kinase inhibition) or SPR binding studies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents:
- Replace methoxy with ethoxy or halogen at C3.
- Vary carboxamide to ester or nitrile .
- Computational Modeling : Perform docking (AutoDock Vina) to predict binding modes against targets like glutaminase or kinases .
- Bioactivity Clustering : Use PCA analysis to correlate substituent properties (Hammett σ, LogP) with IC₅₀ trends .
Q. How can the mechanism of action (MOA) be elucidated for this compound?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify protein targets .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify inhibitory activity .
Data Contradiction Analysis
Q. How should conflicting reports on antimicrobial activity be addressed?
- Methodological Answer :
- Strain Variability : Test against clinical isolates and reference strains (ATCC). Include QC strains for assay validation .
- Compound Integrity : Verify purity via HPLC (>95%) and stability under assay conditions (e.g., pH 7.4, 37°C) .
- Synergy Studies : Check for potentiation effects with standard antibiotics (e.g., ciprofloxacin) using checkerboard assays .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Comparative Analysis
Q. How does this compound compare to analogs like 6-chloropyridazine-4-carboxylate?
- Methodological Answer :
- Reactivity : The carboxamide enhances hydrogen-bonding capacity vs. the ester, improving target binding .
- Bioactivity : Methyl esters often show higher logP (increased permeability) but lower solubility than carboxamides .
- Synthetic Flexibility : Carboxamides allow easier derivatization via amide coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
